1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- is a siloxane compound characterized by its four silicon atoms connected through oxygen atoms, with each silicon atom bonded to two methyl groups. This compound is part of the broader class of organosilicon compounds, which are known for their unique properties and applications in various fields, including materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- can be synthesized through the hydrolysis and condensation of chlorosilanes. One common method involves the reaction of hexamethyldisiloxane with silicon dioxide in the presence of a catalyst . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- often involves large-scale hydrolysis and condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing advanced catalysts and reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert it into different silane compounds.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Its biocompatibility makes it useful in the development of biomaterials and medical devices.
Medicine: It is explored for drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of high-performance materials, coatings, and sealants due to its stability and unique properties
Wirkmechanismus
The mechanism of action of 1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- involves its interaction with various molecular targets and pathways. Its siloxane backbone provides flexibility and stability, allowing it to interact with different substrates and catalysts. The presence of methyl groups enhances its hydrophobicity and chemical resistance, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3,5,5,7,7-Octamethyl-7-(2-methylpropoxy)tetrasiloxan-1-ol
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
Uniqueness
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- stands out due to its specific arrangement of silicon and oxygen atoms, combined with the presence of methyl groups. This structure imparts unique properties such as high thermal stability, low surface tension, and excellent chemical resistance, making it highly valuable in various advanced applications.
Eigenschaften
InChI |
InChI=1S/C8H25O4Si4/c1-13(2)10-15(5,6)12-16(7,8)11-14(3,4)9/h9H,1-8H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSMOBPGDCGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H25O4Si4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80769704 |
Source
|
Record name | 1,1,3,3,5,5,7,7-Octamethyltetrasiloxan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80769704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139958-58-0 |
Source
|
Record name | 1,1,3,3,5,5,7,7-Octamethyltetrasiloxan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80769704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.